molecular formula C26H22ClN3O3 B2573523 3-(4-chlorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-84-9

3-(4-chlorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2573523
CAS RN: 866809-84-9
M. Wt: 459.93
InChI Key: SNDCUQDWCSWUFZ-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that belongs to the classes of pyrazole and quinoline derivatives . Pyrazole derivatives are five-membered heterocycles that are particularly useful in organic synthesis . They have a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring fused with a quinoline ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, while the quinoline ring is a fused ring system containing a benzene ring and a pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole and quinoline derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of functional groups, the degree of conjugation, and the overall shape and size of the molecule .

Scientific Research Applications

Synthesis and Development

  • Large-Scale Synthesis : Research by Bänziger et al. (2000) describes an efficient synthesis process for related compounds, emphasizing large-scale manufacturing potential for pharmaceutically active compounds (Bänziger et al., 2000).

  • Cytotoxic Activity : A study by Deady et al. (2003) investigates carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting their cytotoxic properties and potential in cancer research (Deady et al., 2003).

  • Derivative Synthesis : Stuart et al. (1987) report the preparation of dimethoxy[1]benzothieno[2,3-c]quinolines, demonstrating the versatility in synthesizing quinoline derivatives (Stuart et al., 1987).

Pharmaceutical Applications

  • Anti-Cancer Drug Development : Research by Abad et al. (2021) focuses on the synthesis of a novel isoxazolequinoxaline derivative and its potential as an anti-cancer drug (Abad et al., 2021).

  • DFT Calculations for Drug Design : Wazzan et al. (2016) conducted DFT and TD-DFT/PCM calculations on related compounds, providing insights valuable for the design of drugs and pharmaceuticals (Wazzan et al., 2016).

Chemical Properties and Applications

  • Structural Analysis : Studies like that by Portilla et al. (2005) and Zeyada et al. (2016) delve into the structural and optical properties of similar compounds, which are crucial for various applications in chemistry and materials science (Portilla et al., 2005); (Zeyada et al., 2016).

  • Corrosion Inhibition : Saraswat et al. (2020) explore the use of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic mediums, indicating a potential industrial application (Saraswat et al., 2020).

  • Photovoltaic Applications : A study by Zeyada et al. (2016) on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives suggests their use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Many pyrazole and quinoline derivatives are biologically active, and therefore could potentially have toxic effects .

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, properties, and biological activity. Given the wide range of activities exhibited by pyrazole and quinoline derivatives, this compound could potentially have interesting pharmacological properties .

properties

IUPAC Name

3-(4-chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-31-19-6-4-5-16(11-19)14-30-15-21-25(17-7-9-18(27)10-8-17)28-29-26(21)20-12-23(32-2)24(33-3)13-22(20)30/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDCUQDWCSWUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline

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